

An In-depth Technical Guide to Bromonitromethane (CAS 563-7-2)

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Compound of Interest

Compound Name: Bromonitromethane

Cat. No.: B042901

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Introduction

Bromonitromethane (CAS Number: 563-70-2) is a versatile and highly reactive bifunctional, one-carbon synthon of significant interest in advanced organic synthesis and medicinal chemistry.^{[1][2]} Its structure, featuring both a bromine atom and a nitro group on a single carbon, renders it a valuable electrophilic building block.^[3] This guide provides a comprehensive overview of its chemical and physical properties, key synthetic applications with detailed experimental protocols, and essential safety and handling information.

Chemical and Physical Properties

Bromonitromethane is a clear, colorless to pale yellow liquid.^{[4][5]} It is a strong oxidizing agent with reactivity similar to nitromethane. It is soluble in most organic solvents like toluene and ether but has limited solubility in water.

Table 1: Identifiers and Registry Information

Identifier	Value	Reference(s)
CAS Number	563-70-2	
EC Number	209-258-0	
Molecular Formula	CH ₂ BrNO ₂	
Molecular Weight	139.94 g/mol	
IUPAC Name	bromo(nitro)methane	
Synonyms	Nitrobromomethane, Methane, bromonitro-	
InChI	1S/CH2BrNO2/c2-1-3(4)5/h1H2	
InChIKey	DNPRVXJGNANVCZ-UHFFFAOYSA-N	
SMILES	C(--INVALID-LINK--[O-])Br	
RTECS Number	PA5360000	

Table 2: Physical and Spectroscopic Properties

Property	Value	Reference(s)
Appearance	Clear yellow liquid	
Melting Point	-28 °C	
Boiling Point	146-148 °C at 750 mmHg	
Density	2.007 g/mL at 25 °C	
Refractive Index (n _{20/D})	1.496	
Flash Point	113 °C (235.4 °F) - closed cup	
Vapor Pressure	4.42 mmHg at 25°C	
Spectroscopic Data	IR, Mass Spec, ¹ H NMR, ¹³ C NMR data available	

Synthesis of Bromonitromethane

Bromonitromethane is commercially available, but it can also be synthesized in the laboratory. A common method involves the bromination of nitromethane. Recent studies have focused on optimizing this procedure to improve yield and safety, particularly at a larger scale.

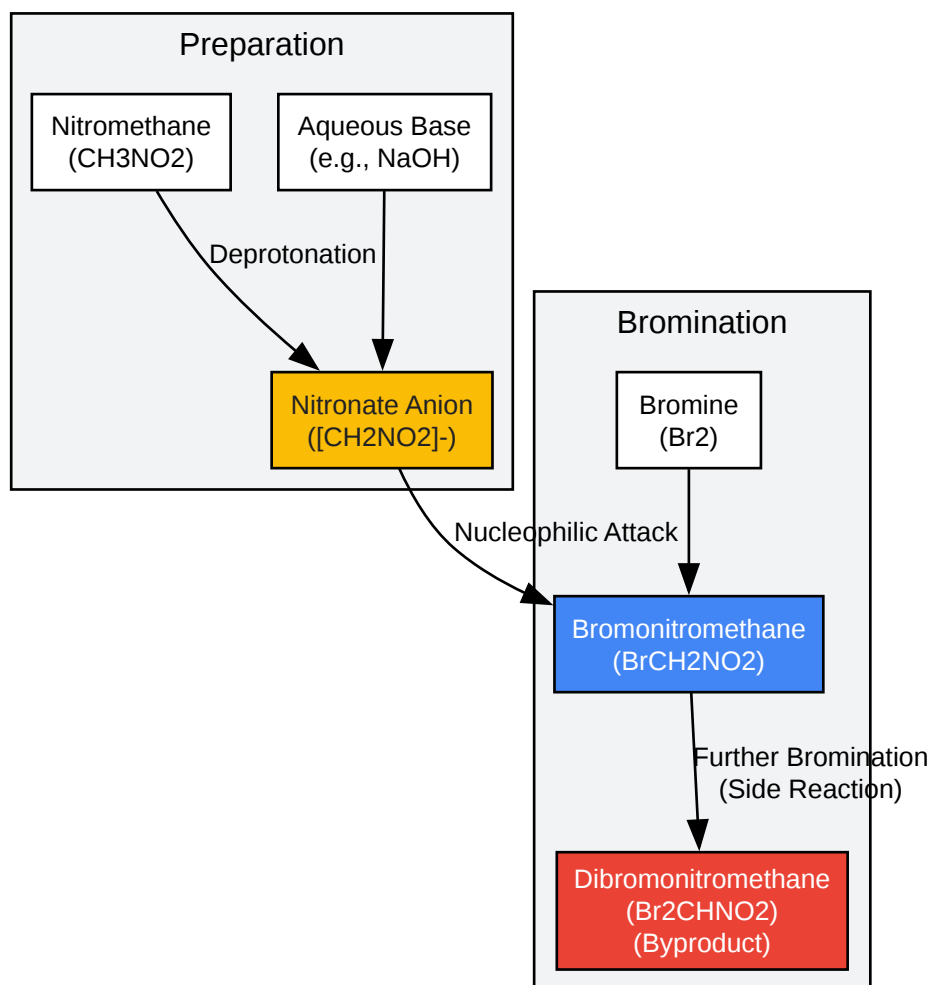
Experimental Protocol: Optimized Synthesis from Nitromethane

This protocol is adapted from an optimized procedure for decagram-scale synthesis.

- Reagents: Nitromethane, Sodium Hydroxide (NaOH), Sodium Bromide (NaBr), Bromine (Br₂), Dichloromethane (for extraction).
- Apparatus: A mechanically stirred reaction flask equipped with a dropping funnel and an internal thermometer, cooled in an ice/salt bath.
- Procedure:
 - A solution of NaOH and NaBr in water is prepared in the reaction flask and cooled to between -5 °C and 0 °C. The presence of NaBr is reported to increase the reproducibility of the results.
 - Nitromethane is added to the cooled basic solution to form the sodium nitronate salt in situ.
 - Elemental bromine is then added dropwise to the stirred solution, maintaining the internal temperature below a critical threshold to minimize the formation of the **dibromonitromethane** byproduct. Careful control of the addition rate and temperature is crucial.
 - After the addition is complete, the reaction is stirred for a short period.
 - The reaction is quenched, typically with a reducing agent like sodium bisulfite, to destroy any excess bromine.
 - The mixture is then acidified.

- The product is extracted with an organic solvent such as dichloromethane.
- The organic layer is dried and the solvent is removed under reduced pressure. The crude product can be used directly for many applications or purified by distillation. Caution: Distillation should be performed with care due to the potential instability of nitro compounds.

Synthesis of Bromonitromethane



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Caption: General workflow for the synthesis of **bromonitromethane**.

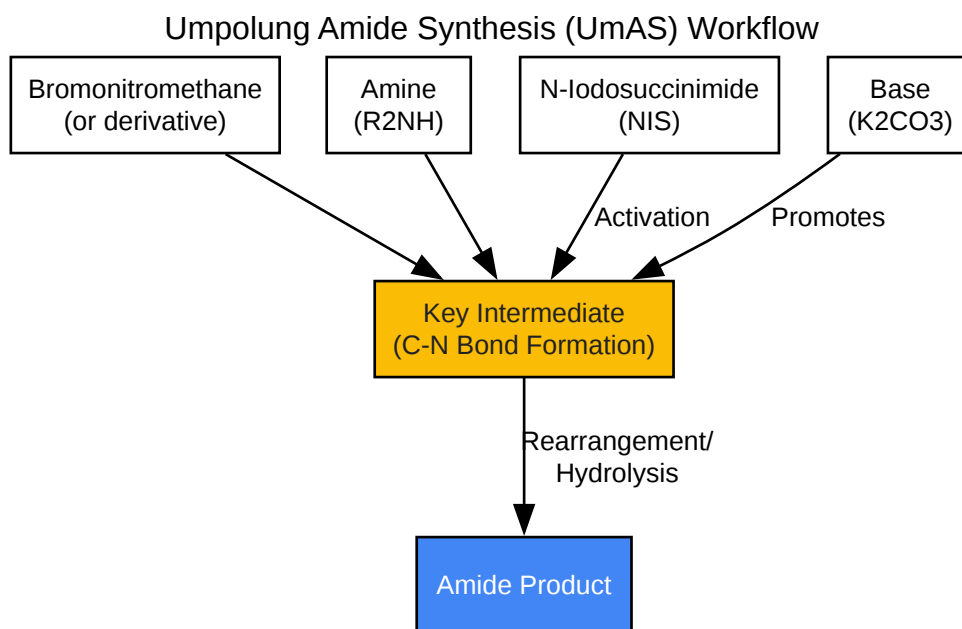
Key Synthetic Applications and Experimental Protocols

Bromonitromethane is a key precursor in a variety of important chemical transformations, including the synthesis of nitrocyclopropanes, nitroalkenes, and as a component in Umpolung amide synthesis.

Umpolung Amide Synthesis (UmAS)

Umpolung Amide Synthesis is an innovative method for forming amide bonds that reverses the traditional polarity of the reactants. In this reaction, the α -bromo nitroalkane, derived from **bromonitromethane**, acts as a nucleophilic acyl donor equivalent.

- Reagents: α -bromo nitroalkane (1.0 equiv), Amine (free base, 1.2 equiv), N-Iodosuccinimide (NIS, 1.0 equiv), Potassium Carbonate (K_2CO_3 , 2.0 equiv), Tetrahydrofuran (THF), Water.
- Procedure:
 - A solution of the α -bromo nitroalkane and NIS in a mixture of THF and water (5.0 equiv) is prepared in a reaction vessel and cooled to 0 °C.
 - The amine is added dropwise to the cooled solution.
 - Solid K_2CO_3 is then added to the mixture.
 - The reaction mixture is stirred at 0 °C for a period of time (e.g., 2 days), monitoring for completion.
 - Upon completion, the mixture is diluted with a solvent like dichloromethane, dried (e.g., with $MgSO_4$), and filtered.
 - The filtrate is concentrated, and the crude product is purified by flash column chromatography on silica gel.



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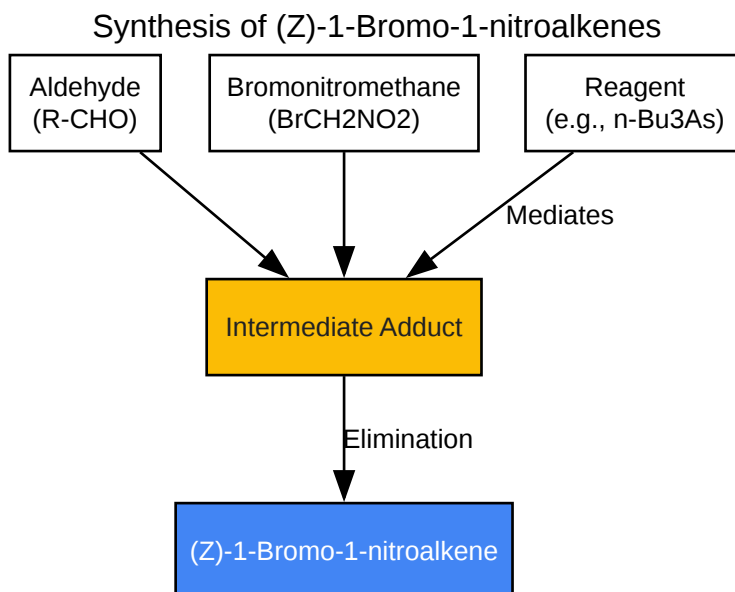
Caption: Logical relationship in Umpolung Amide Synthesis.

Synthesis of (Z)-1-Bromo-1-nitroalkenes (Henry Reaction Variant)

Bromonitromethane reacts with aldehydes in a process related to the Henry (nitroaldol) reaction to form 1-bromo-1-nitroalkan-2-ols, which can then be dehydrated to yield 1-bromo-1-nitroalkenes. These products are valuable intermediates in organic synthesis.

- Reagents: Benzaldehyde (2 mmol), **Bromonitromethane** (4 mmol), tri-n-butylarsine (2 mmol).
- Procedure:
 - Under a nitrogen atmosphere, add **bromonitromethane** dropwise to a suspension of benzaldehyde and tri-n-butylarsine.
 - The mixture is stirred and heated for several hours (reaction progress can be monitored by TLC).

- After the aldehyde has been consumed, the product is isolated by chromatography on silica gel using a light petroleum ether/ethyl acetate mixture as the eluent.



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